Fmoc-His(MBom)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

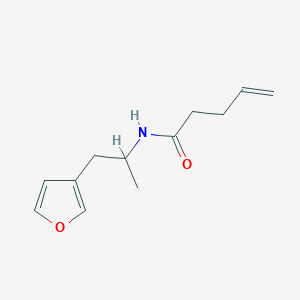

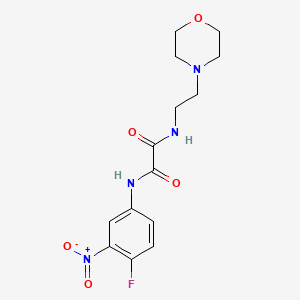

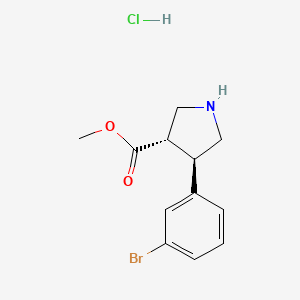

“Fmoc-His(MBom)-OH” is a novel L-histidine derivative having 4-methoxybenzyloxymethyl (MBom) group at the Nπ-position of the imidazole ring . The Nπ-MBom group has been proven to prevent racemization of His during incorporation in Fmoc-SPPS .

Synthesis Analysis

Fmoc-based peptide synthesis is generally reliable, but the chemical nature of some amino acids and the many steps involved can render the synthesis of some peptide sequences difficult . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that any given peptide sequence would be synthesized accurately . Fmoc-protected amino acids are coupled on a safety catch sulfonamide resin .Chemical Reactions Analysis

The Nπ-MBom group in “this compound” has been proven to prevent racemization of His during incorporation in Fmoc-SPPS . This suggests that “this compound” is a useful Fmoc-derivative to suppress the racemization during the coupling process of the His residue .Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 527.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 12 . Its exact mass is 527.20563565 g/mol .Mechanism of Action

Target of Action

Fmoc-His(MBom)-OH is a novel L-histidine derivative . The primary target of this compound is the imidazole ring of the histidine residue during peptide synthesis .

Mode of Action

The compound has a 4-methoxybenzyloxymethyl (MBom) group at the Nπ-position of the imidazole ring . This Nπ-MBom group is designed to prevent racemization of histidine during incorporation in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis, specifically Fmoc-SPPS . By preventing racemization, it ensures the correct chirality of the histidine residue, which is crucial for the biological activity of the synthesized peptide.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would depend on the properties of the final peptide product. The mbom group is stable against weak acid treatment, which is often used in peptide cleavage conditions . This stability can influence the overall yield and purity of the synthesized peptide.

Result of Action

The main result of the action of this compound is the successful incorporation of histidine into a peptide sequence with minimized risk of racemization . This leads to the synthesis of peptides with the correct chirality, which is essential for their biological function.

Action Environment

The action of this compound is designed for both conventional and microwave-assisted Fmoc-SPPS . The stability of the MBom group under weak acid conditions suggests that the compound’s action, efficacy, and stability are likely to be robust across a range of peptide synthesis conditions .

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-His(MBom)-OH in lab experiments is its versatility in peptide synthesis. It can be used to synthesize peptides with a wide range of amino acid sequences and modifications. However, the synthesis of this compound is a complex and time-consuming process, and it requires specialized equipment and expertise.

Future Directions

There are many future directions for the use of Fmoc-His(MBom)-OH in scientific research. One area of interest is the synthesis of bioactive peptides for drug discovery and development. Another area of interest is the synthesis of proteins for structural and functional studies. Additionally, there is ongoing research into the development of new methods for the synthesis of this compound and other amino acid derivatives.

Synthesis Methods

The synthesis of Fmoc-His(MBom)-OH is a complex process that involves several steps. The first step is the protection of the amino group on the histidine molecule with a Fmoc (fluorenylmethyloxycarbonyl) group. This is followed by the protection of the imidazole ring with a MBom (4-methoxybenzyl) group. The final step is the deprotection of the Fmoc and MBom groups to obtain the this compound compound.

Scientific Research Applications

Fmoc-His(MBom)-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. It is used as a building block in the synthesis of bioactive peptides, which have many applications in pharmacology and drug discovery. This compound is also used in the synthesis of proteins for structural and functional studies.

Biochemical Analysis

Biochemical Properties

Fmoc-His(MBom)-OH plays a significant role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks . The Nπ-MBom group of this compound has been proven to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that Fmoc-modified amino acids and short peptides, such as this compound, show distinct potential for applications due to their eminent self-assembly features .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to prevent racemization of His during incorporation in Fmoc-SPPS . This is achieved through the Nπ-MBom group at the Nπ-position of the imidazole ring .

Temporal Effects in Laboratory Settings

The stability of the MBom group against weak acid treatment suggests that this compound has all the chemical properties required for conventional and/or microwave-assisted Fmoc-SPPS

Metabolic Pathways

It is known that Fmoc-modified amino acids and short peptides can possess eminent self-assembly features .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRWPIOMPVOAOH-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)